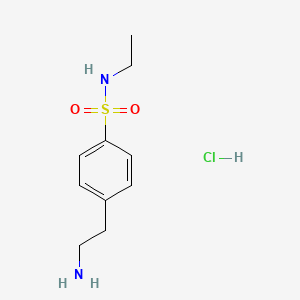
1-Bromo-2-iodo-4-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-Bromo-2-iodo-4-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 640280-28-0 . It has a molecular weight of 350.9 . The compound appears as a colorless to yellow-brown solid or liquid .
Molecular Structure Analysis
The InChI code for 1-Bromo-2-iodo-4-(trifluoromethyl)benzene is1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound is a colorless to yellow-brown solid or liquid .Applications De Recherche Scientifique
Synthesis and Halogenation
1-Bromo-2-iodo-4-(trifluoromethyl)benzene is utilized in synthetic chemistry, particularly in the halogenation of polyalkylbenzenes. A study demonstrated its application in the preparation of mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene, using N-Halosuccinimide and acidic catalysts, yielding high-purity products (Bovonsombat & Mcnelis, 1993).
Crystallography and Molecular Interactions
The compound plays a role in crystallography and understanding molecular interactions. Research on the crystal structures of halogenated benzene derivatives, including 1-bromo and 1-iodo derivatives, revealed insights into hydrogen bonding and π–π interactions, contributing to a deeper understanding of supramolecular chemistry (Stein, Hoffmann, & Fröba, 2015).
Organometallic Synthesis
1-Bromo-2-iodo-4-(trifluoromethyl)benzene is a significant precursor in organometallic chemistry. It has been used as a starting material for the synthesis of various organometallic intermediates like phenyllithium, phenylmagnesium, and phenylcopper, indicating its versatility in this field (Porwisiak & Schlosser, 1996).
Electrocatalysis
Its derivatives have been used in electrocatalysis, particularly in the generation of hydrogen from organic acids, as demonstrated in the synthesis and characterization of palladium-catalyzed complexes (Chu et al., 2013).
Fluorescence and Photoluminescence
In the field of material science, derivatives of 1-Bromo-2-iodo-4-(trifluoromethyl)benzene have been investigated for their fluorescence and photoluminescence properties, which can be applied in the development of new luminescent materials (Zuo-qi, 2015).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319-H335 . These statements indicate that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Propriétés
IUPAC Name |
1-bromo-2-iodo-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSGEAPKXCFNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673779 | |
| Record name | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |
CAS RN |
640280-28-0 | |
| Record name | 1-Bromo-2-iodo-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

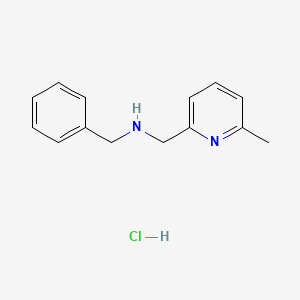


![2-Bromobenzo[d]thiazol-6-ol](/img/structure/B1521436.png)
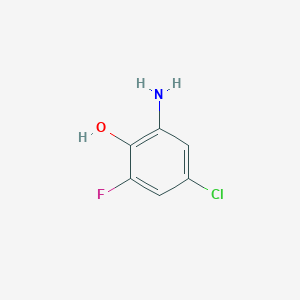
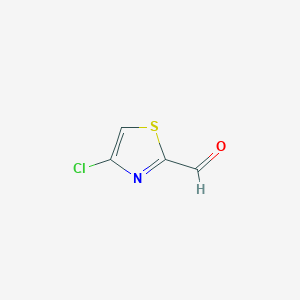
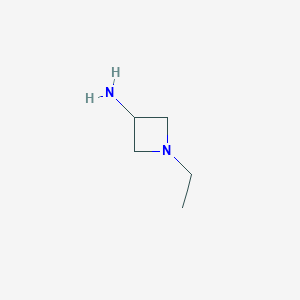
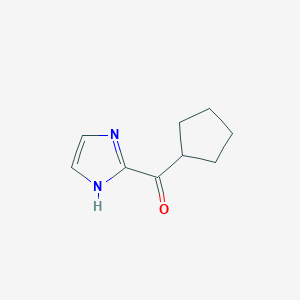
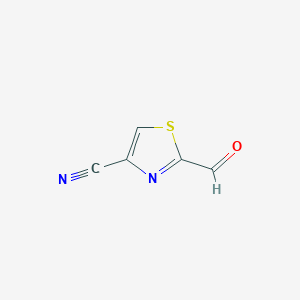
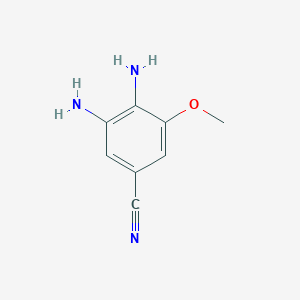

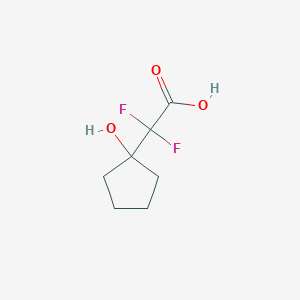
![3-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B1521447.png)
